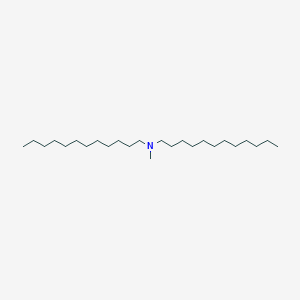

1-Dodecanamine, N-dodecyl-N-methyl-

Description

Contextualization of N,N-didodecyl-N-methylamine in Contemporary Chemical Sciences Research

N,N-didodecyl-N-methylamine belongs to the class of tertiary amines, which are characterized by a nitrogen atom bonded to three organic substituents. The presence of two long dodecyl chains and a methyl group gives this molecule distinct lipophilic properties, making it a subject of interest in surface chemistry and materials science. In contemporary chemical research, long-chain amines are recognized for their versatility, serving as crucial intermediates in the synthesis of a wide array of functional molecules. whamine.com

The primary role of N,N-didodecyl-N-methylamine in the chemical industry is as a precursor for the synthesis of cationic surfactants and quaternary ammonium (B1175870) compounds. These derivatives find applications as biocides, flotation agents, gasoline detergents, corrosion inhibitors, rubber processing additives, emulsifiers for herbicides, and textile softeners. whamine.com The molecular structure, with its large nonpolar tail and a polar tertiary amine head, is fundamental to its function as a surfactant intermediate.

Evolution of Academic Inquiry into N,N-didodecyl-N-methylamine

Academic inquiry into long-chain tertiary amines has evolved from basic synthesis and characterization to more specialized applications. The synthesis of tertiary amines is a well-established area of organic chemistry, with methods such as the reductive amination of aldehydes and ketones being classic examples. More recent methodologies focus on developing more efficient and environmentally benign synthetic routes.

While specific historical research milestones for N,N-didodecyl-N-methylamine are not extensively documented in publicly available literature, the broader academic interest in long-chain amines has been driven by their industrial relevance. Research has often focused on the properties of the end-products derived from these amines, such as the performance of quaternary ammonium salts as biocides or corrosion inhibitors. For instance, studies have explored the relationship between the alkyl chain length of amines and the efficacy of their derivatives in various applications.

Scope and Significance of Current Research Trends on N,N-didodecyl-N-methylamine

Current research involving long-chain tertiary amines like N,N-didodecyl-N-methylamine is expanding into more sophisticated areas. One significant trend is their use in the synthesis of specialized molecules for advanced applications. For example, didodecylmethylamine has been utilized in the preparation of emodin (B1671224) quaternary ammonium salt derivatives that exhibit antitumor activity. chemicalbook.com

Furthermore, the fundamental properties of such amines are being explored in the context of materials science and nanotechnology. Their ability to form organized molecular assemblies, such as micelles and vesicles, makes them potential building blocks for nanomaterials. While specific research on N,N-didodecyl-N-methylamine in nanotechnology is not abundant, the broader class of long-chain amines is being investigated for creating structured materials.

Another area of growing interest is the use of long-chain amines in solvent extraction processes, particularly for the separation of metals. While much of the research in this area has focused on diglycolamides, the principles of using lipophilic amine-based extractants are relevant. For example, studies on related unsymmetrical diglycolamides, which may contain dodecyl chains, are being conducted to improve the separation of actinides and lanthanides in nuclear fuel reprocessing. nih.govrsc.org

Physicochemical Properties of N,N-didodecyl-N-methylamine

The following table summarizes some of the key physicochemical properties of 1-Dodecanamine, N-dodecyl-N-methyl-.

| Property | Value | Source(s) |

| CAS Number | 2915-90-4 | chemicalbook.comfishersci.ca |

| Molecular Formula | C25H53N | chemicalbook.comfishersci.ca |

| Molecular Weight | 367.7 g/mol | fishersci.cacymitquimica.com |

| Appearance | Colorless to light yellow clear liquid | whamine.com |

| Melting Point | 16 °C | fishersci.ca |

| Boiling Point | 204 °C at 2 mmHg | |

| Density | 0.82 g/mL | |

| Flash Point | 194.2 °C | |

| pKa | 9.81 ± 0.50 (Predicted) |

Applications and Research Areas

The primary applications of N,N-didodecyl-N-methylamine are as an intermediate in the chemical industry. The following table details some of these applications.

| Application Area | Description | Source(s) |

| Surfactant Intermediate | Used to produce cationic surfactants. | whamine.com |

| Biocide Precursor | A starting material for the synthesis of biocidal quaternary ammonium compounds. | whamine.com |

| Corrosion Inhibitor | An intermediate for corrosion inhibitors used in various industries. | whamine.com |

| Flotation Agent | Used in the synthesis of flotation agents for mineral processing. | whamine.com |

| Gasoline Detergent Intermediate | A precursor for additives in gasoline. | whamine.com |

| Herbicide Emulsifier | Used to create stable emulsions for herbicide formulations. | whamine.com |

| Textile Softener Precursor | A building block for textile softening agents. | whamine.com |

| Pharmaceutical Research | Used in the preparation of emodin quaternary ammonium salt derivatives with potential antitumor activity. | chemicalbook.com |

Properties

IUPAC Name |

N-dodecyl-N-methyldodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53N/c1-4-6-8-10-12-14-16-18-20-22-24-26(3)25-23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHRNIXHZAWBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(C)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062707 | |

| Record name | 1-Dodecanamine, N-dodecyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2915-90-4 | |

| Record name | N-Dodecyl-N-methyl-1-dodecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilaurylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2915-90-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanamine, N-dodecyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanamine, N-dodecyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyldidodecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILAURYLMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91F5U5022X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N,n Didodecyl N Methylamine

Advanced Synthetic Routes for N,N-didodecyl-N-methylamine and Derivatives

The synthesis of N,N-didodecyl-N-methylamine, a long-chain tertiary amine, can be approached through several strategic routes, primarily involving the N-alkylation of a secondary amine or the reductive amination of corresponding carbonyl compounds. A common method involves the reaction of didodecylamine (B166037) with a methylating agent. Another pathway is the reaction of N-methylamine with a dodecylating agent, such as dodecyl halide or dodecyl alcohol.

A prevalent industrial method for producing long-chain fatty tertiary amines involves reacting long-chain internal olefins with primary or secondary alkyl amines. google.com For N,N-didodecyl-N-methylamine, this could conceptually involve the reaction of dodecene with methylamine, where two olefin molecules add to the primary amine. google.com Another significant route is the direct amination of higher alcohols with dimethylamine (B145610) in the presence of an amination catalyst. google.com For instance, dodecyl alcohol can be reacted with dimethylamine to produce N,N-dimethyl-N-dodecylamine, a related compound. google.com

Novel Catalytic Approaches in N,N-didodecyl-N-methylamine Synthesis

Modern synthetic chemistry has moved towards more efficient and environmentally benign catalytic systems, replacing traditional stoichiometric reagents like methyl iodide which are toxic and produce significant waste. nih.govchemrxiv.org For the synthesis of N,N-didodecyl-N-methylamine, catalytic N-methylation of didodecylamine or N-alkylation of N-methyldodecylamine are key strategies.

Transition-metal-catalyzed methylation has become a practical and cost-effective method for synthesizing N-methylamines. nih.govsemanticscholar.org Catalysts based on ruthenium, iridium, nickel, and cobalt have shown high efficacy. For example, carbon-supported Ruthenium nanoparticles (Ru/C) are effective for the N-dimethylation of various primary amines using formaldehyde (B43269) as the carbon source. nih.gov Similarly, a nano-catalyst of Ni/NiO encapsulated in graphene spheres (Ni/NiO@C) has been developed for the highly selective synthesis of N-methylated compounds from various amines and aldehydes. chemrxiv.orgsemanticscholar.org Iridium complexes with N-heterocyclic carbene (NHC) ligands have also demonstrated high catalytic performance for the N-methylation of amines using methanol (B129727) as the methylating agent. nih.govorganic-chemistry.org

A notable development is the C-C coupling in tertiary amines, analogous to the Guerbet condensation, which can be catalyzed by Platinum (Pt) and Palladium (Pd) catalysts to form tertiary amines with longer chains. rsc.org This suggests a potential pathway for synthesizing or modifying long-chain amines like N,N-didodecyl-N-methylamine.

| Catalyst System | Substrate Type | Reagent | Key Features |

| Ru/C nanoparticles | Primary/Secondary Amines | Formaldehyde/H₂ | High efficiency and selectivity for N-methylation, operational simplicity. nih.gov |

| Ni/NiO@C nano-alloy | Primary/Secondary Amines | Aldehydes/H₂ | Reusable, cost-effective, high yield for N-dimethylation. chemrxiv.orgsemanticscholar.org |

| Iridium-NHC complexes | Primary/Secondary Amines | Methanol | High performance for N-methylation and N-alkylation, good functional group tolerance. nih.govorganic-chemistry.org |

| Co-nanoparticles | Primary/Secondary Amines | Alcohols | General and selective N-alkylation via borrowing hydrogen methodology. researchgate.net |

| Pd/C or Pt/C | Tertiary Amines | - | C-C coupling to form longer chain tertiary amines via a Guerbet-type reaction. rsc.org |

Optimization Strategies for N,N-didodecyl-N-methylamine Reaction Yields and Purity

Optimizing the synthesis of N,N-didodecyl-N-methylamine involves careful control of reaction conditions to maximize yield and purity while minimizing side products. A significant challenge in amine alkylation is preventing over-alkylation, where the tertiary amine product reacts further to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

One strategy to control selectivity is the use of a large excess of the starting amine relative to the alkylating agent. However, for producing tertiary amines, this is less of an issue as tertiary amines are generally less nucleophilic than secondary amines due to steric hindrance, which slows down the rate of quaternization. masterorganicchemistry.com

In catalytic systems, optimization involves tuning parameters such as catalyst loading, temperature, pressure, and solvent. For instance, in the production of N,N-dimethyl-N-alkylamines from higher alcohols and dimethylamine, the reaction temperature can be reduced near the completion of the reaction to improve the hue stability of the product. google.com The choice of catalyst is also crucial; for example, cobalt catalysts prepared by pyrolysis of specific templates have shown optimal performance in the N-alkylation of amines with alcohols. researchgate.net

The development of one-pot syntheses, such as the tandem reductive amination of aldehydes and N-methylation of primary amines using a single catalyst, represents a significant optimization in terms of process efficiency. semanticscholar.org For long-chain amines, purification techniques like distillation are employed to separate the desired tertiary amine from unreacted starting materials and byproducts. google.com

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst Choice | Determines activity, selectivity, and reaction conditions. | Screen various catalysts (e.g., Ru, Ni, Ir-based) for highest yield and selectivity. nih.govsemanticscholar.orgnih.gov |

| Temperature | Affects reaction rate and selectivity; higher temperatures can lead to side reactions. | Optimize temperature for each catalytic system; may involve temperature reduction at the end of the reaction. google.comresearchgate.net |

| Reactant Ratio | Influences the degree of alkylation and can prevent over-alkylation. | Use of excess amine can favor mono-alkylation, though less critical for tertiary amine synthesis. masterorganicchemistry.com |

| Solvent | Can influence catalyst activity and reaction mechanism. | Select a solvent that is inert and provides good solubility for reactants and catalysts. |

| Pressure | Important for reactions involving gases like hydrogen. | Optimize H₂ pressure in reductive amination and catalytic methylation processes. nih.gov |

Reaction Mechanisms of N,N-didodecyl-N-methylamine in Chemical Transformations

The chemical transformations of N,N-didodecyl-N-methylamine are governed by the reactivity of the tertiary amine functional group. These reactions primarily involve the lone pair of electrons on the nitrogen atom, making it a nucleophile and a base.

A fundamental reaction is alkylation, where the tertiary amine attacks an alkyl halide in an SN2 reaction to form a quaternary ammonium salt. masterorganicchemistry.com The mechanism involves the nucleophilic nitrogen attacking the electrophilic carbon of the alkyl halide, with the halide acting as a leaving group. youtube.com

Another important transformation is the Hofmann elimination, a process where a quaternary ammonium hydroxide (B78521) is heated to undergo an E2 elimination, typically yielding the least substituted alkene (Hofmann's rule). libretexts.org This reaction proceeds via a carbanion-like transition state. libretexts.org

The von Braun reaction is a classic method for the N-dealkylation of tertiary amines using cyanogen (B1215507) bromide. nih.gov The reaction proceeds through a quaternary cyanoammonium intermediate, which then decomposes to a cyanamide (B42294) and an alkyl bromide. nih.gov

Investigating Intermediates and Transition States in N,N-didodecyl-N-methylamine Reactions

The reactions of N,N-didodecyl-N-methylamine proceed through various transient species, including intermediates and transition states. In reactions with carbonyl compounds, a key step is the nucleophilic attack of the amine on the carbonyl carbon. youtube.com However, unlike primary or secondary amines, tertiary amines cannot form stable imines or enamines because they lack a proton on the nitrogen that can be eliminated. The reaction typically stops at the formation of an unstable tetrahedral intermediate. youtube.com

In the Eschweiler-Clarke reaction, a method for methylating amines using formic acid and formaldehyde, the mechanism involves the formation of an iminium ion intermediate. researchgate.net For the methylation of didodecylamine to form N,N-didodecyl-N-methylamine (conceptually), didodecylamine would react with formaldehyde to form a Schiff's base, which then gets protonated to an iminium ion. This ion is subsequently reduced by formic acid. researchgate.net

In catalytic N-alkylation with alcohols, the mechanism is thought to involve the formation of a metal-hydride species. nih.gov The alcohol is first oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine.

Transition states are the highest energy points along a reaction coordinate and are, by nature, not isolable. libretexts.org In the SN2 alkylation of N,N-didodecyl-N-methylamine, the transition state would involve the partial formation of the new N-C bond and the partial breaking of the C-halide bond. youtube.com

Stereochemical Considerations in N,N-didodecyl-N-methylamine Syntheses

Stereochemistry becomes a consideration if the alkyl chains of N,N-didodecyl-N-methylamine contain chiral centers. The synthesis of such chiral amines often requires stereoselective or stereospecific methods. For instance, if a chiral dodecyl alcohol is used as a starting material in a catalytic N-alkylation reaction, the stereochemical outcome at the chiral center would depend on the reaction mechanism. If the reaction proceeds via an SN2 mechanism at the chiral center, an inversion of stereochemistry would be expected. However, many catalytic N-alkylation reactions with alcohols proceed without affecting the stereochemistry of the alcohol, as the C-O bond is broken in the initial dehydrogenation step.

The nitrogen atom in N,N-didodecyl-N-methylamine is a tertiary amine and can be a chiral center if the three alkyl groups are different. However, in this case, with two identical dodecyl groups, the nitrogen is not a stereocenter. If derivatives were to be synthesized with three different alkyl groups, the nitrogen atom would be stereogenic. However, tertiary amines typically undergo rapid pyramidal inversion at room temperature, leading to racemization, making the isolation of single enantiomers challenging unless the nitrogen is part of a rigid ring system or carries bulky substituents that hinder inversion.

In reactions like the Hofmann elimination, the stereochemistry of the starting material can influence the stereochemistry of the alkene product, as the E2 elimination requires a specific anti-periplanar arrangement of the beta-hydrogen and the leaving group.

Environmental Occurrence and Distribution of N,n Didodecyl N Methylamine

Environmental Fate and Degradation Pathways of N,n Didodecyl N Methylamine

Biotransformation of N,N-didodecyl-N-methylamine in Biological Systems

The biotransformation of N,N-didodecyl-N-methylamine is the primary route of its degradation in the environment, mediated largely by microorganisms. The long alkyl chains and the tertiary amine structure present a unique substrate for microbial enzymatic systems.

The microbial breakdown of long-chain tertiary amines like N,N-didodecyl-N-methylamine is expected to proceed through several key enzymatic reactions. While specific studies on this compound are not extensively documented, the degradation mechanisms can be inferred from studies on other aliphatic amines and hydrocarbons.

N-dealkylation: This is a common initial step in the microbial metabolism of tertiary and secondary amines. nih.gov One of the dodecyl groups or the methyl group could be enzymatically cleaved from the nitrogen atom. This process is often catalyzed by monooxygenase enzymes, which introduce a hydroxyl group onto the alkyl chain adjacent to the nitrogen, leading to an unstable intermediate that subsequently cleaves. The removal of a dodecyl group would yield N-dodecyl-N-methylamine, while demethylation would result in N,N-didodecylamine. Further dealkylation can lead to the formation of dodecylamine (B51217) (a primary amine).

Oxidation of Alkyl Chains: The long dodecyl chains are susceptible to oxidation by microorganisms. This process typically begins at the terminal methyl group (ω-oxidation) or at other positions along the chain, leading to the formation of alcohols, aldehydes, and ultimately carboxylic acids. These fatty acids can then be further degraded through the β-oxidation pathway, a core metabolic process that shortens the alkyl chain by two carbon units at a time, generating acetyl-CoA which can enter the citric acid cycle.

Ammonia (B1221849) Release: Following dealkylation to primary amines or through other deamination reactions, the nitrogen atom can be removed as ammonia. nih.gov This ammonia can then be utilized by microorganisms as a nitrogen source or be oxidized to nitrate (B79036) in the environment. nih.gov

The rate and extent of these degradation processes are dependent on various factors including the microbial community present, nutrient availability, oxygen levels, and temperature. researchgate.net

While a definitive list of metabolites for N,N-didodecyl-N-methylamine is not available in the literature, based on the degradation mechanisms described above, a number of potential transformation products can be predicted.

| Potential Metabolite | Formation Pathway |

| N-dodecyl-N-methylamine | N-dealkylation (loss of one dodecyl group) |

| N,N-didodecylamine | N-demethylation |

| Dodecylamine | Sequential N-dealkylation |

| Dodecanol | ω-oxidation of a dodecyl chain |

| Dodecanoic acid | Further oxidation of dodecanol |

| Methylamine | N-demethylation followed by cleavage |

| Ammonia | Deamination of primary amine metabolites |

This table is predictive and based on known metabolic pathways for similar compounds.

Characterization of these metabolites would typically involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify their chemical structures in environmental samples or laboratory degradation studies. core.ac.uk

Sorption and Bioavailability Dynamics of N,N-didodecyl-N-methylamine in Environmental Compartments

The movement and biological availability of N,N-didodecyl-N-methylamine in the environment are heavily influenced by its sorption to soil and sediment particles.

Due to its two long, nonpolar dodecyl chains, N,N-didodecyl-N-methylamine is a highly hydrophobic molecule with an expected low water solubility and a high octanol-water partition coefficient (Kow). These properties strongly favor its partitioning from the aqueous phase onto organic matter in soils and sediments.

Sorption Mechanisms: Sorption can occur through several mechanisms. The primary mechanism for a hydrophobic compound like this is partitioning into soil organic matter. rsc.org Additionally, the amine functional group can be protonated under acidic to neutral pH conditions, forming a cation. This positively charged species can then undergo cation exchange with negatively charged sites on clay minerals and organic matter. nih.gov This can lead to strong, and in some cases, partially irreversible binding to soil and sediment. nih.govnih.gov

Impact on Bioavailability: Strong sorption to soil and sediment significantly reduces the concentration of the compound in the pore water, thereby decreasing its bioavailability to microorganisms for degradation and to other organisms. nih.govnih.gov This sequestration can increase the persistence of the compound in the environment, as it is protected from microbial attack. The mobility of N,N-didodecyl-N-methylamine in soil is expected to be very low, with a high tendency to remain in the upper soil layers where it is introduced.

The table below summarizes the expected sorption behavior based on the properties of long-chain amines.

| Environmental Compartment | Expected Sorption Behavior | Factors Influencing Sorption |

| Soil | High sorption potential | Organic matter content, clay content, pH |

| Sediment | High sorption potential | Organic carbon content, particle size |

| Water | Low concentration in the water column, high partitioning to suspended solids | Suspended sediment load, organic carbon content of particles |

This table is based on general principles of environmental chemistry for hydrophobic, high molecular weight amines.

Toxicological Mechanisms and Ecotoxicological Assessment of N,n Didodecyl N Methylamine

Cellular and Molecular Mechanisms of N,N-didodecyl-N-methylamine Toxicity

There is a scarcity of research on the specific cellular and molecular toxicological mechanisms of 1-Dodecanamine, N-dodecyl-N-methyl-.

Oxidative Stress Induction by N,N-didodecyl-N-methylamine

No studies were found that specifically investigated the induction of oxidative stress by 1-Dodecanamine, N-dodecyl-N-methyl-.

Interactions with Biological Membranes and Receptors at the Molecular Level

While detailed molecular interaction studies are not available, the chemical structure of 1-Dodecanamine, N-dodecyl-N-methyl-, which includes two long dodecyl chains, suggests it is a lipophilic molecule. Such molecules have the potential to integrate into lipid membranes, which could alter their properties. This characteristic is utilized in its application in the preparation of liposomes for drug delivery systems.

Ecotoxicological Impact Assessments of N,N-didodecyl-N-methylamine in Aquatic and Terrestrial Organisms

Specific ecotoxicological impact assessments for 1-Dodecanamine, N-dodecyl-N-methyl- in aquatic and terrestrial organisms are not available in the reviewed literature. For the related compound N,N-dimethyldodecylamine, ecotoxicity data is available and summarized in the table below. It is crucial to reiterate that this data is not for 1-Dodecanamine, N-dodecyl-N-methyl-.

Ecotoxicity of the Related Compound N,N-dimethyldodecylamine

| Organism | Test Duration | Endpoint | Value (mg/L) |

|---|---|---|---|

| Brachydanio rerio (Zebrafish) | 96 hours | LC50 | 0.71 - 1 |

| Daphnia magna (Water Flea) | 48 hours | EC50 | 0.083 |

| Scenedesmus subspicatus (Green Algae) | 72 hours | EC50 | < 0.0235 |

| Daphnia magna (Water Flea) | 21 days | NOEC | 0.036 |

Source: OECD SIDS oecd.org

Bioaccumulation and Biomagnification Potentials

There are no specific studies available on the bioaccumulation or biomagnification of 1-Dodecanamine, N-dodecyl-N-methyl-. Bioaccumulation is the process where the concentration of a substance builds up in an organism. wikipedia.orgyoutube.com Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. wikipedia.org The high calculated octanol/water partition coefficient (log Kow) for related compounds suggests a potential for bioaccumulation, however, for surface-active substances, this value may not be a reliable predictor. oecd.org

Advanced Approaches in N,N-didodecyl-N-methylamine Hazard Identification and Characterization

The traditional paradigm of toxicology, heavily reliant on in vivo animal testing, is undergoing a significant transformation. For industrial chemicals like N,N-didodecyl-N-methylamine, there is a growing emphasis on the use of New Approach Methodologies (NAMs) for hazard identification and characterization. These advanced approaches, including computational modeling and high-throughput in vitro assays, offer the potential for more rapid, cost-effective, and mechanistically informative assessments. While specific data for N,N-didodecyl-N-methylamine using these advanced methods is not extensively available in public literature, this section will explore the application of these techniques to long-chain aliphatic amines, providing a framework for how the hazards of N,N-didodecyl-N-methylamine could be assessed.

Computational Toxicology and In Silico Models

Computational toxicology utilizes computer-based models to predict the potential toxicity of chemicals. nih.govprinceton.edunih.gov These in silico methods are valuable for prioritizing chemicals for further testing and for filling data gaps when experimental data is unavailable. nih.gov

Quantitative Structure-Activity Relationships (QSAR)

QSAR models are mathematical representations that correlate the structural or property-based features of a chemical with its biological activity, including toxicity. nih.govmdpi.com For aliphatic amines, a key parameter in many QSAR models is the logarithm of the 1-octanol/water partition coefficient (log KOW), which is a measure of a chemical's hydrophobicity. nih.gov Studies on various aliphatic and aromatic amines have demonstrated a strong correlation between increasing log KOW and higher toxicity in aquatic organisms like Tetrahymena pyriformis and Pimephales promelas (fathead minnow). nih.gov

Given the structure of N,N-didodecyl-N-methylamine, with its two long dodecyl chains, it would be predicted to have a high log KOW. Based on established QSAR models for long-chain amines, this high hydrophobicity would suggest a potential for significant aquatic toxicity. The general form of such a QSAR model is presented below:

log(1/Toxicity) = a * log(KOW) + b

Where 'Toxicity' could be an endpoint like LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population), and 'a' and 'b' are constants derived from regression analysis of a set of training chemicals. nih.gov

Read-Across and Chemical Categorization

When data is limited for a specific chemical, the read-across approach can be employed. acs.orgnih.govresearchgate.net This method involves using data from structurally similar chemicals (analogues) to predict the properties and potential hazards of the target chemical. researchgate.net N,N-didodecyl-N-methylamine belongs to the chemical category of long-chain aliphatic amines and more specifically, tertiary fatty amines. industrialchemicals.gov.au

Regulatory bodies have utilized this approach for assessing the risks of such amines. canada.cacanada.ca For instance, in the assessment of fatty amines, it has been noted that while primary amines are generally more irritating than secondary or tertiary amines, the irritation potential decreases as the alkyl chain length increases. industrialchemicals.gov.au Therefore, for N,N-didodecyl-N-methylamine, one might read across from data on other long-chain tertiary dialkyl methylamines to estimate its potential for skin and eye irritation. industrialchemicals.gov.auindustrialchemicals.gov.au

A hypothetical read-across for the acute oral toxicity of N,N-didodecyl-N-methylamine could be based on data from similar long-chain dialkyl methylamines, as illustrated in the following table.

| Chemical Name | CAS Number | Structure | Acute Oral LD50 (rat) |

| Tetradecyldimethylamine | 112-75-4 | C₁₄H₂₉N(CH₃)₂ | >1000 mg/kg bw |

| Hexadecyldimethylamine | 112-69-6 | C₁₆H₃₃N(CH₃)₂ | >1000 mg/kg bw |

| Octadecyldimethylamine | 124-28-7 | C₁₈H₃₇N(CH₃)₂ | >1000 mg/kg bw |

| N,N-didodecyl-N-methylamine | [Target Chemical] | (C₁₂H₂₅)₂NCH₃ | Predicted: Low Acute Toxicity |

This table is illustrative and based on general findings for the chemical class. Specific values are for comparative purposes.

In Vitro and High-Throughput Screening Methods

In vitro toxicity testing uses cultured cells or cellular components to identify potential adverse effects of chemicals. nih.gov These methods are becoming increasingly important for screening large numbers of chemicals and for investigating specific mechanisms of toxicity. nih.gov

Cell-Based Assays for Cytotoxicity

A fundamental aspect of in vitro toxicology is the assessment of cytotoxicity, or the ability of a chemical to kill cells. Various assays can be used to measure this, often in a high-throughput format. For amines, studies have shown that tertiary amines can exhibit higher toxicity in some cell-based assays compared to primary and secondary amines. nih.govacs.org The cytotoxicity of N,N-didodecyl-N-methylamine could be evaluated in a panel of cell lines representing different organs (e.g., liver, kidney, skin) to identify potential target organ toxicities.

Mechanistic Toxicity Testing

Advanced in vitro models can also provide insights into the mode of action of a toxicant. For example, assays can be designed to detect the induction of oxidative stress, DNA damage (genotoxicity), or disruption of specific cellular signaling pathways. youtube.com For tertiary amines, metabolic activation by enzymes like cytochrome P450 can lead to the formation of reactive intermediates, such as iminium ions, which can be a source of toxicity. nih.govnih.gov In vitro metabolism studies using liver microsomes or hepatocytes could be used to investigate the potential for such bioactivation of N,N-didodecyl-N-methylamine.

"Omics" Technologies in Ecotoxicological Assessment

"Omics" technologies, such as genomics, proteomics, and metabolomics, allow for the comprehensive analysis of molecules within an organism, providing a molecular-level snapshot of the effects of a chemical exposure. canada.caajol.info These technologies are powerful tools for understanding the complex biological responses to toxicants and for identifying biomarkers of exposure and effect. canada.caajol.info

Proteomics

Proteomics involves the large-scale study of proteins, their structures, and functions. researchgate.net In the context of ecotoxicology, exposing organisms like fish or invertebrates to a chemical and then analyzing changes in their protein expression can reveal the pathways that are perturbed. mdpi.com For instance, an increase in stress-response proteins or a decrease in metabolic enzymes could indicate a toxic effect. Derivatization techniques using isobaric tags can facilitate the quantitative analysis of amine-containing metabolites alongside proteomics from the same sample. nih.govacs.orgnih.gov

Metabolomics

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. nih.gov This approach can be used to identify changes in the metabolic profile of an organism following exposure to a toxicant. For a compound like N,N-didodecyl-N-methylamine, metabolomics could reveal disruptions in lipid metabolism or other key pathways. High-throughput methods for the analysis of amines in biological samples are also being developed. nih.gov

The integration of these advanced approaches—in silico modeling, in vitro assays, and omics technologies—provides a more holistic and mechanistically informed framework for assessing the hazards of chemicals like N,N-didodecyl-N-methylamine, ultimately supporting more predictive and human-relevant risk assessments while reducing reliance on animal testing.

Biological Interactions of N,n Didodecyl N Methylamine Beyond Toxicity

Investigations into N,N-didodecyl-N-methylamine as a Modulator of Biological Processes

Enzyme Inhibition and Activation Studies

Currently, there is a notable absence of publicly available scientific literature detailing specific studies on the inhibition or activation of enzymes by 1-Dodecanamine, N-dodecyl-N-methyl-. The N-dealkylation of amines is a known metabolic pathway, often catalyzed by cytochrome P450 enzymes, which can be a source of drug-drug interactions. nih.gov However, specific research investigating the direct modulatory effects of N,N-didodecyl-N-methylamine on the activity of various enzymes is not available.

Receptor Binding Kinetics and Thermodynamics

Detailed investigations into the receptor binding kinetics and thermodynamics of 1-Dodecanamine, N-dodecyl-N-methyl- are not present in the current body of scientific research. The interaction of a ligand with a receptor is a critical aspect of pharmacology, and understanding the molecular determinants of binding kinetics is crucial for drug design. nih.gov Such studies would typically involve assessing the compound's affinity for specific receptors and the rates of association and dissociation. Without experimental data, any discussion on its potential receptor interactions would be purely speculative.

Supramolecular Assembly and Self-Organization in Biological Mimetic Systems

The amphiphilic nature of N,N-didodecyl-N-methylamine, with its two hydrophobic dodecyl tails and a polar amine headgroup, strongly suggests a capacity for self-assembly in aqueous environments. This behavior is a cornerstone of surfactant chemistry and has significant implications for how such molecules interact with biological components.

Formation of Micelles and Vesicles

In aqueous solutions, amphiphilic molecules like N,N-didodecyl-N-methylamine are expected to spontaneously organize into supramolecular structures to minimize the unfavorable interactions between their hydrophobic tails and water. At low concentrations, they may exist as monomers, but above a certain concentration, known as the critical micelle concentration (CMC), they can aggregate to form micelles. These are typically spherical structures with the hydrophobic tails sequestered in the core and the hydrophilic headgroups exposed to the aqueous phase.

Furthermore, depending on factors such as concentration, temperature, pH, and ionic strength, these micelles can transition into more complex structures like vesicles. Vesicles are enclosed bilayer structures, forming an aqueous compartment separate from the bulk solution. Research on structurally related compounds, such as dialkyldimethylammonium hydroxides, has demonstrated their spontaneous formation of stable vesicles in dilute solutions.

Interactions with Lipids and Proteins in Model Systems

The self-assembled structures of N,N-didodecyl-N-methylamine, be they micelles or vesicles, are anticipated to interact with biological macromolecules like lipids and proteins. These interactions are fundamental to understanding the compound's behavior in a biological milieu.

Model systems, such as artificial lipid bilayers (liposomes) and isolated proteins, are invaluable tools for studying these interactions. The insertion of N,N-didodecyl-N-methylamine monomers or the fusion of its micelles/vesicles with lipid membranes could perturb the bilayer structure, affecting its fluidity, permeability, and the function of embedded proteins. While direct studies on N,N-didodecyl-N-methylamine are lacking, research on other amphiphilic molecules provides a framework for these potential interactions. For instance, the interaction of surfactants with lipid membranes can lead to membrane solubilization at high concentrations or alterations in membrane properties at lower concentrations.

Interactions with proteins could involve the binding of the amphiphile to hydrophobic pockets on the protein surface or, in the case of transmembrane proteins, interactions within the lipid bilayer. Such binding could modulate the protein's conformation and, consequently, its activity.

While the specific biological interactions of 1-Dodecanamine, N-dodecyl-N-methyl- remain an area with limited direct research, its physicochemical properties strongly suggest a rich potential for supramolecular assembly and interactions with biological components. Future studies are necessary to elucidate the specific details of these interactions.

Advanced Analytical Methodologies for N,n Didodecyl N Methylamine Research

Chromatographic Techniques for N,N-didodecyl-N-methylamine Separation and Characterization

Chromatography is essential for separating N,N-didodecyl-N-methylamine from other components in a sample prior to detection. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given its long alkyl chains, the volatility of N,N-didodecyl-N-methylamine is relatively low, which may require high oven temperatures. The success of a GC method for amines can be hindered by their reactivity, as polar amine groups can have a strong adsorption affinity for column supports. bre.com

For related amines, GC methods have been developed successfully. For instance, a capillary gas chromatography method has been established for N-methyldiethanolamine, utilizing a low polarity column and specific temperature programming to achieve separation. google.com Another example is the determination of N-nitrosodimethylamine in fish products using a GC system with a nitrogen-phosphorus detector, which provides selectivity for nitrogen-containing compounds. nih.gov For N,N-didodecyl-N-methylamine, a high-temperature capillary column with a suitable stationary phase would be necessary to achieve good peak shape and resolution. Derivatization could also be employed to improve its chromatographic properties.

Table of GC Parameters for Amine Analysis

| Parameter | Value/Condition for MDEA Analysis google.com | Potential Adaptation for N,N-didodecyl-N-methylamine |

|---|---|---|

| Column Type | Low polarity capillary column | Similar low-polarity or mid-polarity column with high-temperature stability. |

| Injector Temperature | 270 °C | Likely higher, e.g., >300 °C, due to lower volatility. |

| Detector Temperature | 320 °C | Dependent on detector, but likely high. |

| Oven Program | Temperature ramped up to 280 °C | A higher final temperature would be required to ensure elution. |

| Carrier Gas | Helium or Hydrogen gcms.cz | Helium or Hydrogen would be suitable. |

High-performance liquid chromatography (HPLC) is a versatile technique for analyzing a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For a large, non-polar molecule like N,N-didodecyl-N-methylamine, reversed-phase HPLC would be the method of choice.

Method development would involve selecting an appropriate C18 or C8 column and optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). epa.gov Due to the basic nature of the amine group, mobile phase pH control or the use of an ion-pairing reagent might be necessary to achieve good peak shape. helixchrom.com For related N-methylcarbamates, HPLC methods involve post-column derivatization to form a fluorescent product that can be detected with high sensitivity. A similar derivatization strategy could be explored for N,N-didodecyl-N-methylamine if standard detectors like UV or MS lack the required sensitivity. Method validation would follow standard guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification. nih.gov

Risk Assessment Frameworks and Environmental Policy Implications of N,n Didodecyl N Methylamine

Methodologies for Environmental Risk Assessment of N,N-didodecyl-N-methylamine

Environmental risk assessment is conducted using established frameworks, such as those outlined by REACH in Europe, which evaluate the potential for adverse effects based on a substance's intrinsic properties and its potential for exposure in the environment. mst.dk For amines, these assessments consider factors like persistence, bioaccumulation, and toxicity. santos.com

Frequency of Appearance (FoA) and Frequency of Exceedance (FoE) are concepts central to environmental risk characterization. They are used to evaluate monitoring data by quantifying how often a substance is detected (FoA) and how often its concentration surpasses a level of concern, such as the Predicted No-Effect Concentration (PNEC).

While specific FoA and FoE data for N,N-didodecyl-N-methylamine are not publicly available, the framework for such an assessment would involve:

Exposure Scenario Development : This includes modeling releases from industrial use or from consumer products like cleaning agents that are used outdoors and discharged to the environment. mst.dk For related amines, exposure models like the EU's EUSES program have been used, assuming a certain percentage of the substance's consumption volume is released within a specific region. oecd.org

Environmental Fate Analysis : N,N-didodecyl-N-methylamine is expected to have a high potential for adsorption onto sludge and sediment due to its long alkyl chains. canada.caoecd.org While many aliphatic amines are readily biodegradable, some tertiary amines show lower degradation rates. oecd.orgresearchgate.net LCAAs are generally not considered persistent in water, soil, or sediment. canada.ca

Effects Assessment : Experimental data on related LCAAs indicate they can cause adverse effects in aquatic, sediment, and soil-dwelling organisms at low concentrations. canada.ca The risk is determined by comparing the Predicted Environmental Concentration (PEC) with the PNEC. A high FoE would indicate a significant risk to the environment.

In the absence of extensive empirical data for every chemical, predictive models are essential tools for risk assessment. epa.govnih.gov These models use a chemical's structure and physicochemical properties to estimate its environmental fate and toxicity.

For N,N-didodecyl-N-methylamine, several modeling approaches are relevant:

Quantitative Structure-Activity Relationships (QSARs) : These models are foundational for predicting toxicity. For amines and other long-chain substances, QSARs can estimate acute and chronic toxicity to aquatic organisms. rsc.orgnih.gov The Ecological Structure Activity Relationships (ECOSAR) model is a widely used tool for this purpose. rsc.org However, the high hydrophobicity (log Kow) of N,N-didodecyl-N-methylamine, while suggesting a potential for bioaccumulation, can make modeling its environmental distribution challenging, as it may not accurately reflect behavior in the environment. oecd.orgnih.gov

Class-Based Approaches : As employed by Canadian authorities, this method groups similar chemicals like LCAAs to assess risk collectively. canada.ca This is a form of predictive assessment, using data from a few representative substances to infer the risk of the entire class. This approach is justified because LCAAs function as cationic surfactants and share similar ecotoxicological profiles. canada.ca

Degradation and Fate Modeling : Models like the EPI Suite™ can be used to estimate biodegradation, although their predictions for amines have shown variable accuracy when compared to experimental results. researchgate.net More recent research has focused on developing specific predictive models, including machine learning approaches, to correlate the chemical structure of amines with their oxidative degradation rates, offering a more nuanced tool for assessing persistence. acs.org

Table 1: Predictive Ecotoxicological Modeling Approaches for Aliphatic Amines

| Modeling Approach | Description | Application to N,N-didodecyl-N-methylamine | Key Considerations |

|---|---|---|---|

| QSAR (e.g., ECOSAR) | Estimates acute and chronic aquatic toxicity based on chemical structure. rsc.org | Predicts potential harm to fish, invertebrates, and algae in the absence of specific test data. | Accuracy can be limited for highly hydrophobic and surface-active substances. oecd.org |

| Class-Based Assessment | Groups structurally and functionally similar chemicals to assess risk collectively. canada.ca | Assessed as part of the Long-Chain Aliphatic Amine (LCAA) group, assuming similar toxicity profiles. canada.ca | Relies on the appropriate selection of representative substances for the class. |

| Fate Modeling (e.g., EPI Suite™) | Predicts environmental partitioning, persistence, and bioaccumulation. researchgate.net | Estimates how the substance will distribute in air, water, and soil, and its potential to persist. | Predictions for amine biodegradation can have significant uncertainty. researchgate.net |

| Machine Learning Models | Uses algorithms to find complex relationships between amine structure and properties like degradation rate. acs.org | Can provide more accurate predictions of environmental persistence than simpler models. | Requires a robust dataset of related amines for training the model. acs.org |

Regulatory Considerations for N,N-didodecyl-N-methylamine as a Substance of Concern

N,N-didodecyl-N-methylamine falls under the regulatory purview of chemical safety frameworks worldwide. In the European Union, it is part of the "Amines, di-C12-18-alkylmethyl" group, which is registered under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). europa.eu This registration requires manufacturers or importers to provide data on the substance's properties and potential hazards.

The primary concerns that would lead to N,N-didodecyl-N-methylamine being regulated as a substance of concern include:

Ecotoxicity : As a class, LCAAs are known to be toxic to aquatic organisms at low concentrations. canada.ca

Bioaccumulation Potential : LCAAs with alkyl chains of C14 and longer are considered to have a high potential for bioaccumulation. canada.ca Given its two C12 chains, N,N-didodecyl-N-methylamine is on the borderline and would require assessment. While high logKow values suggest bioaccumulation, this is not always observed experimentally for long-chain substances. nih.gov

Persistence, Bioaccumulation, and Toxicity (PBT) Assessment : Regulatory frameworks use PBT criteria to identify substances of very high concern. santos.com While LCAAs are generally not found to be persistent, their potential for bioaccumulation and toxicity necessitates a formal PBT evaluation. canada.casantos.com

Corrosivity : The related substance group "di-C12-18-alkyl amines" has been classified as corrosive, which is a significant hazard consideration. industrialchemicals.gov.au

Based on a screening assessment of the LCAA group, Environment and Climate Change Canada concluded that there is a risk of harm to the environment from these substances. canada.ca Such findings can trigger risk management measures, including limits on use or release.

Strategies for Mitigation and Remediation of N,N-didodecyl-N-methylamine Environmental Contamination

Should environmental contamination with N,N-didodecyl-N-methylamine occur, mitigation and remediation strategies would be guided by its physicochemical properties, particularly its expected strong binding to soil, sediment, and organic matter. oecd.orgnih.gov

Effective strategies would likely involve a combination of approaches:

Containment : For contaminated soil, solidification and stabilization (S/S) is a viable option. This process involves mixing the soil with binders like cement or calcium oxide to physically immobilize the contaminants and reduce their leaching into groundwater. nih.gov

Soil Washing : This technique uses a washing solution to remove contaminants from excavated soil. researchgate.net For hydrophobic compounds like N,N-didodecyl-N-methylamine, surfactant-enhanced soil washing would be necessary to increase the contaminant's solubility and facilitate its removal. researchgate.net The resulting wastewater would then require separate treatment.

Bioremediation : This strategy relies on microorganisms to break down contaminants. nih.gov While many aliphatic compounds are biodegradable, the effectiveness for a specific tertiary amine would need to be evaluated. Enhancing microbial activity by adding nutrients (biostimulation) or introducing specialized microbes (bioaugmentation) could be employed to clean up contaminated sites. nih.gov

Advanced Technologies : Emerging remediation techniques include the use of nanoparticles. For example, iron nanoparticles have been shown to be effective in degrading a variety of organic contaminants and could potentially be applied to amine-contaminated soil or water. actachemicamalaysia.com

Table 2: Potential Remediation Strategies for N,N-didodecyl-N-methylamine Contamination

| Strategy | Description | Applicability & Limitations |

|---|---|---|

| Solidification/Stabilization | Binds contaminated soil with agents like cement to physically trap pollutants. nih.gov | Effective for containment and reducing leaching. Does not destroy the contaminant. |

| Soil Washing | Uses aqueous solutions, often with surfactants, to flush contaminants from soil. researchgate.net | Can effectively remove the contaminant from soil, but generates contaminated wastewater that requires further treatment. |

| Bioremediation | Utilizes microorganisms to degrade the contaminant into less harmful substances. nih.gov | Potentially cost-effective and sustainable. Degradation rates for long-chain tertiary amines may be slow. |

| Nanoremediation | Employs nanoparticles (e.g., nano-zero-valent iron) to chemically degrade pollutants. actachemicamalaysia.com | An emerging technology with high potential efficiency, but requires further study on long-term environmental fate and toxicity. |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Dodecanamine, N-dodecyl-N-methyl- |

| N,N-didodecyl-N-methylamine |

| di-C12-18-alkylmethyl amines |

| Long-Chain Aliphatic Amines (LCAAs) |

| Calcium Oxide |

Computational Chemistry and Modeling of N,n Didodecyl N Methylamine

Molecular Dynamics Simulations of N,N-didodecyl-N-methylamine Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. While direct MD simulation studies on N,N-didodecyl-N-methylamine are not extensively documented in publicly available literature, the behavior of analogous long-chain amines and surfactants has been a subject of significant research. These studies provide a framework for understanding the potential interactions of N,N-didodecyl-N-methylamine in various environments.

For instance, large-scale atomistic MD simulations have been conducted on similar molecules like N,N-dimethyldodecylamine-N-oxide (DDAO). nih.govmdpi.com These simulations reveal detailed information about the formation of micelles, which are aggregates of surfactant molecules in a liquid. Key parameters obtained from such simulations include the shape and size of the micelles, the area per molecule at the interface, and the hydration of the headgroups. mdpi.com It is reasonable to infer that N,N-didodecyl-N-methylamine, with its two long dodecyl chains, would also exhibit self-aggregation in aqueous solutions, and MD simulations could elucidate the geometry and dynamics of these aggregates.

MD simulations can also be employed to understand the interactions of N,N-didodecyl-N-methylamine with other molecules, such as lipids in a cell membrane or active pharmaceutical ingredients in a formulation. By simulating the system at an atomistic level, researchers can predict how the molecule orients itself and interacts with its surroundings. These simulations often rely on force fields, such as AMBER, to define the potential energy of the system. researchgate.net

Advanced MD techniques, such as Hamiltonian replica exchange and metadynamics, can be used to accelerate the sampling of conformational space and overcome energy barriers, providing a more comprehensive understanding of rare events and complex molecular rearrangements. chemicalbook.com

Quantum Chemical Calculations for N,N-didodecyl-N-methylamine Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in understanding the electronic structure and chemical reactivity of molecules. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose.

For N,N-didodecyl-N-methylamine, quantum chemical calculations could be used to determine a range of properties that govern its reactivity:

Proton Affinity and pKa: These calculations can predict the likelihood of the nitrogen atom being protonated, which is crucial for understanding its behavior in acidic or neutral environments.

Electron Density Distribution: Mapping the electron density can identify nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other reactants.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively, and are thus fundamental to its reactivity. acs.org

The following table presents a hypothetical set of calculated quantum chemical descriptors for N,N-didodecyl-N-methylamine, based on typical values for similar long-chain amines.

| Descriptor | Predicted Value | Significance |

| Proton Affinity | ~950 kJ/mol | High value indicates a strong tendency to accept a proton. |

| pKa | ~10-11 | Suggests it is a relatively strong base. |

| HOMO Energy | ~ -6.0 eV | Relates to its electron-donating ability (nucleophilicity). |

| LUMO Energy | ~ 2.5 eV | Relates to its electron-accepting ability (electrophilicity). |

| Dipole Moment | ~ 1.0 D | Indicates a moderate overall polarity. |

This table is illustrative and not based on published experimental or computational data for this specific molecule.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for N,N-didodecyl-N-methylamine

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. mdpi.com These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals. mdpi.comnih.gov

There are no specific, publicly available SAR or QSAR models for N,N-didodecyl-N-methylamine. However, the principles of these models can be applied to understand how its structural features might influence its activity. A typical QSAR study involves the following steps:

Data Collection: A dataset of structurally related compounds with measured activity is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity. fishersci.ca

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. acs.org

For a molecule like N,N-didodecyl-N-methylamine, relevant descriptors in a QSAR model could include:

| Descriptor Class | Specific Examples | Relevance |

| Constitutional | Molecular Weight, Number of Carbon Atoms | Relates to the overall size of the molecule. |

| Topological | Wiener Index, Balaban Index | Describes molecular branching and connectivity. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to steric interactions and transport properties. |

| Electronic | Dipole Moment, Partial Charges on Atoms | Describes the electronic distribution and potential for electrostatic interactions. |

| Hydrophobicity | LogP | A measure of a molecule's lipophilicity, crucial for membrane permeability. |

The development of a QSAR model for a class of compounds including N,N-didodecyl-N-methylamine would allow for the prediction of its biological or chemical properties without the need for extensive experimental testing. For example, if the target activity were related to its surfactant properties, a QSAR model could predict its critical micelle concentration based on its structural descriptors.

Advanced Research Perspectives and Future Directions for N,n Didodecyl N Methylamine Studies

Interdisciplinary Research Needs for Comprehensive Understanding of N,N-didodecyl-N-methylamine

A holistic understanding of N,N-didodecyl-N-methylamine necessitates collaboration across several scientific disciplines. The long lipophilic dodecyl chains combined with the polar tertiary amine group bestow unique physicochemical properties upon the molecule, influencing its behavior in both biological and environmental systems.

Key interdisciplinary research areas include:

Chemistry and Materials Science: The synthesis of N,N-didodecyl-N-methylamine has been noted for its role as a catalyst and as an intermediate in the creation of other complex molecules, such as N,N-didecyl-N-methyl-N-(4-vinylbenzyl)ammonium chloride. industrialchemicals.gov.au Further research is needed to explore its catalytic mechanisms and potential for creating novel polymers and functional materials. The interaction of this amine with other materials, such as in the formation of benzoxazine-based resins, is another area ripe for investigation, potentially leading to the development of advanced thermosetting plastics. ieaghg.org

Environmental Science and Ecotoxicology: The environmental fate of N,N-didodecyl-N-methylamine is largely uncharacterized. Given that tertiary amines can be released into the environment through industrial effluents, understanding its persistence, bioaccumulation potential, and toxicity is critical. researchgate.net Studies on related long-chain amines suggest that while they may have low water solubility, their adsorption to soil and sediment could be significant. industrialchemicals.gov.au Research should focus on its biodegradation pathways, potential for atmospheric degradation, and ecotoxicological effects on aquatic and terrestrial organisms. researchgate.net

Biology and Medicine: The biological activity of N,N-didodecyl-N-methylamine and its derivatives is a promising area of research. For instance, it has been used in the preparation of emodin (B1671224) quaternary ammonium (B1175870) salt derivatives which have shown antitumor activity. researchgate.net This points towards its potential as a scaffold for the development of new therapeutic agents. Understanding its interactions with cell membranes, potential for cytotoxicity, and metabolic pathways in biological systems is crucial for any future biomedical applications.

Emerging Analytical Techniques and Methodological Innovations

The accurate detection and quantification of N,N-didodecyl-N-methylamine in various matrices are essential for both research and regulatory purposes. Due to its high molecular weight and potential for presence in complex mixtures, sophisticated analytical techniques are required.

Table 1: Potential Analytical Methods for N,N-didodecyl-N-methylamine

| Analytical Technique | Principle | Application | Key Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based identification. | Quantification in simple matrices; analysis of volatile derivatives. | Derivatization may be necessary to improve volatility and thermal stability. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation based on polarity, followed by highly selective and sensitive mass detection. | Trace analysis in complex environmental and biological samples. nih.govrsc.orgresearchgate.net | Method development is needed to optimize separation and detection parameters. nih.gov |

| High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) | Separation based on polarity, with detection based on UV absorbance or fluorescence. | Routine analysis when high sensitivity is not required; requires a chromophore or fluorophore. | Derivatization with agents like 9-fluorenylmethylchloroformate (FMOC) can enhance detection. nih.gov |

Emerging trends in analytical chemistry, such as the use of high-resolution mass spectrometry (HRMS), can provide more detailed structural information and aid in the identification of unknown metabolites and degradation products. Furthermore, the development of novel sample preparation techniques, like solid-phase microextraction (SPME), could improve the efficiency of extracting N,N-didodecyl-N-methylamine from complex sample matrices.

Prioritized Research Areas for N,N-didodecyl-N-methylamine in Environmental and Biological Sciences

To build a comprehensive risk profile and to explore the beneficial applications of N,N-didodecyl-N-methylamine, the following research areas should be prioritized:

Environmental Sciences:

Biodegradation Studies: Investigations into the microbial degradation of N,N-didodecyl-N-methylamine in various environmental compartments (soil, water, sediment) are urgently needed. Identifying the microorganisms capable of its degradation and the metabolic pathways involved is crucial for predicting its environmental persistence. nih.gov

Ecotoxicity Testing: A battery of standardized ecotoxicity tests on representative aquatic and terrestrial organisms (e.g., algae, daphnids, fish, earthworms) should be conducted to determine its acute and chronic toxicity.

Environmental Fate Modeling: The development of models to predict the transport, partitioning, and ultimate fate of N,N-didodecyl-N-methylamine in the environment will help in assessing its potential for long-range transport and accumulation in sensitive ecosystems.

Biological Sciences:

Mechanism of Antitumor Activity: For derivatives showing antitumor properties, detailed studies are required to understand their mechanism of action at the molecular and cellular levels.

Membrane Interaction and Permeability: Research into how the long alkyl chains of N,N-didodecyl-N-methylamine interact with biological membranes is essential for understanding its bioavailability and potential for bioaccumulation.

Metabolism and Toxicokinetics: In vivo and in vitro studies are needed to identify the metabolic products of N,N-didodecyl-N-methylamine and to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This is particularly important given that some tertiary amines can be metabolized to form potentially harmful N-nitroso compounds.

By focusing on these interdisciplinary and prioritized research areas, the scientific community can build a robust understanding of N,N-didodecyl-N-methylamine, paving the way for its safe and innovative application while mitigating potential environmental and health risks.

Q & A

Basic Research Questions

Q. What are the key thermodynamic properties of 1-dodecanamine, N-dodecyl-N-methyl-, and how are they experimentally determined?

- Methodological Answer : Phase change data (melting point, boiling point, enthalpy of vaporization) are critical for understanding its stability and reactivity. For example, NIST reports a boiling point of 384.2 K at 0.004 bar and enthalpy of vaporization (ΔvapH) values ranging from 64.4 to 69.5 kJ/mol, depending on temperature ranges and measurement techniques (e.g., static vapor pressure vs. gas saturation methods) . These values are derived from vapor pressure measurements using techniques like gas chromatography or static methods under controlled conditions. Researchers should validate these values against experimental setups, noting discrepancies due to pressure or purity variations.

Q. What spectroscopic methods are used to characterize 1-dodecanamine, N-dodecyl-N-methyl- in pure form?

- Methodological Answer : Infrared (IR) spectroscopy and mass spectrometry (MS) are standard for structural confirmation. The NIST IR spectrum (gas phase) provides characteristic absorption bands for C-H stretching (2800–3000 cm⁻¹) and N-H bending (1600–1700 cm⁻¹) . Electron ionization MS data reveal fragmentation patterns, such as the molecular ion peak at m/z 229.24 (monoisotopic mass) and diagnostic fragments like [C12H25N(CH3)₂]⁺ . Researchers should cross-reference these with experimental spectra and account for matrix effects in complex samples.

Q. How is 1-dodecanamine, N-dodecyl-N-methyl- synthesized, and what are the critical purity criteria?

- Methodological Answer : The compound is typically synthesized via alkylation of dodecylamine with methyl halides or reductive amination. Purity is assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a minimum purity threshold of 98% for research-grade material . Residual solvents (e.g., methanol) and byproducts (e.g., tertiary amines) must be quantified using headspace GC or nuclear magnetic resonance (NMR).

Advanced Research Questions

Q. How does 1-dodecanamine, N-dodecyl-N-methyl- behave in microbial systems, and what are its degradation pathways?

- Methodological Answer : In anaerobic reactors, GC-MS analysis shows this compound persists due to recalcitrance to biological degradation. Its degradation efficiency is reduced in the presence of waste iron shavings, likely due to competitive adsorption or inhibition of microbial consortia . Researchers should combine metagenomic profiling (to identify degradative microbes) and isotopic labeling (e.g., ¹³C tracing) to elucidate metabolic pathways.

Q. What challenges arise in detecting 1-dodecanamine, N-dodecyl-N-methyl- in environmental matrices like wastewater or firefighting foams?

- Methodological Answer : Co-elution with other surfactants (e.g., PFAS) and low concentrations (µg/L range) complicate detection. Liquid chromatography-tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) is recommended, using transitions like m/z 229 → 72 (C3H6N⁺ fragment) . Matrix-matched calibration and solid-phase extraction (SPE) cleanup are essential to mitigate ion suppression in complex samples .

Q. How do contradictions in thermodynamic data (e.g., ΔvapH) impact its application in computational modeling?

- Methodological Answer : Discrepancies in ΔvapH (64.4 vs. 69.5 kJ/mol) arise from measurement ranges (283–324 K vs. 380–604 K) and extrapolation methods . For molecular dynamics simulations, researchers should use temperature-dependent parameters and validate against experimental vapor pressure curves. Sensitivity analyses are critical to assess model robustness.

Q. What role does 1-dodecanamine, N-dodecyl-N-methyl- play in nitrate removal systems, and how does it interact with co-contaminants?

- Methodological Answer : In nitrate-reducing bioreactors, this compound inhibits COD degradation by competing for electron donors. Synergistic effects with other organics (e.g., ketones) can be studied using respirometry and fluorescence in situ hybridization (FISH) to track microbial activity .

Q. How does 1-dodecanamine, N-dodecyl-N-methyl- interact with biological membranes in infection models?

- Methodological Answer : Its detection in herpes simplex virus-infected cells (but not controls) suggests membrane disruption or signaling roles. Researchers should employ lipid bilayer assays (e.g., patch-clamp electrophysiology) and confocal microscopy with fluorescent probes (e.g., Laurdan) to study membrane fluidity changes .

Data Reliability and Source Considerations

- Note : CAS number conflicts exist (e.g., 112-18-5 vs. 83855-86-1), likely due to isomerism or registry errors. Always verify against authoritative databases like NIST or EPA DSSTox .

- Avoid commercial sources (e.g., benchchem.com ) and prioritize peer-reviewed studies or government reports for physicochemical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.